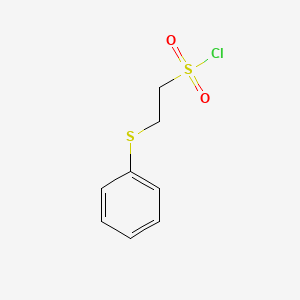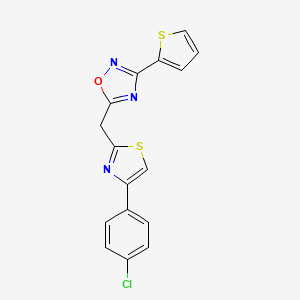
(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol” is an organic compound that contains a trifluoromethyl group (-CF3) and a pyran ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups and pyran rings are diverse. Trifluoromethyl groups are often involved in nucleophilic and electrophilic substitution reactions . Pyran rings, being a part of many bioactive molecules, can undergo various chemical reactions depending on the substituents .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
A significant application of compounds similar to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is in the development of novel synthetic methodologies. For instance, InCl3-promoted Prins cyclization has been employed for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, offering a new series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This approach opens avenues for the synthesis of complex organic molecules with potential applications in drug discovery and material science (B. Reddy et al., 2012).
Fluorinated Compound Synthesis
Research has shown that α-(trifluoromethyl)heteroarylmethanols, which are structurally related to this compound, can be synthesized through the substitution of pyrrole, furan, and thiophene with trifluoroacetaldehyde ethyl hemiacetal (TFAE). This method yields good results and demonstrates the versatility of trifluoromethyl groups in synthesizing heteroaromatic compounds with potential applications in pharmaceuticals and agrochemicals (Y. Gong et al., 2000).
Photophysical Properties and Materials Science
A study on the presence of dual emission in a ruthenium(II) polypyridyl mixed ligand complex showcases the photophysical properties of complexes involving pyran derivatives. Such studies are crucial for the development of new materials with specific optical properties, applicable in sensors, organic electronics, and photovoltaic devices (T. Keyes, 1998).
Catalytic Applications
The B(C6F5)3-catalyzed Prins/Ritter reaction has been utilized for synthesizing hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, highlighting the role of pyran derivatives in catalytic reactions. This method provides a novel pathway for synthesizing complex organic molecules, beneficial in catalysis and synthetic organic chemistry (B. Reddy et al., 2014).
Advanced Organic Synthesis
Trifluoromethyl-substituted pyrazolyl compounds, structurally akin to this compound, have been synthesized, showcasing the importance of trifluoromethyl groups in medicinal chemistry and organic synthesis. These compounds' synthesis and characterization pave the way for developing novel therapeutic agents with improved pharmacological profiles (H. Bonacorso et al., 2016).
Wirkmechanismus
The mechanism of action of a compound generally refers to its behavior in a biological system, which is not applicable here as this seems to be a general organic compound. If it were part of a drug molecule, the mechanism of action would depend on how the drug interacts with its target in the body .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)-2,5-dihydropyran-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h1-2,11H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPKFERYVCFXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)

![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)
![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)

